

# In-Depth Technical Guide: BMS-986235 Induced Macrophage Phagocytosis

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## Compound of Interest

Compound Name: BMS-986235

Cat. No.: B1192409

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## Abstract

**BMS-986235** is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor critically involved in the resolution of inflammation. A key mechanism through which **BMS-986235** exerts its pro-resolving effects is the stimulation of macrophage phagocytosis, a fundamental process for the clearance of apoptotic cells and pathogens. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to **BMS-986235**-induced macrophage phagocytosis, intended to support further research and development in this area.

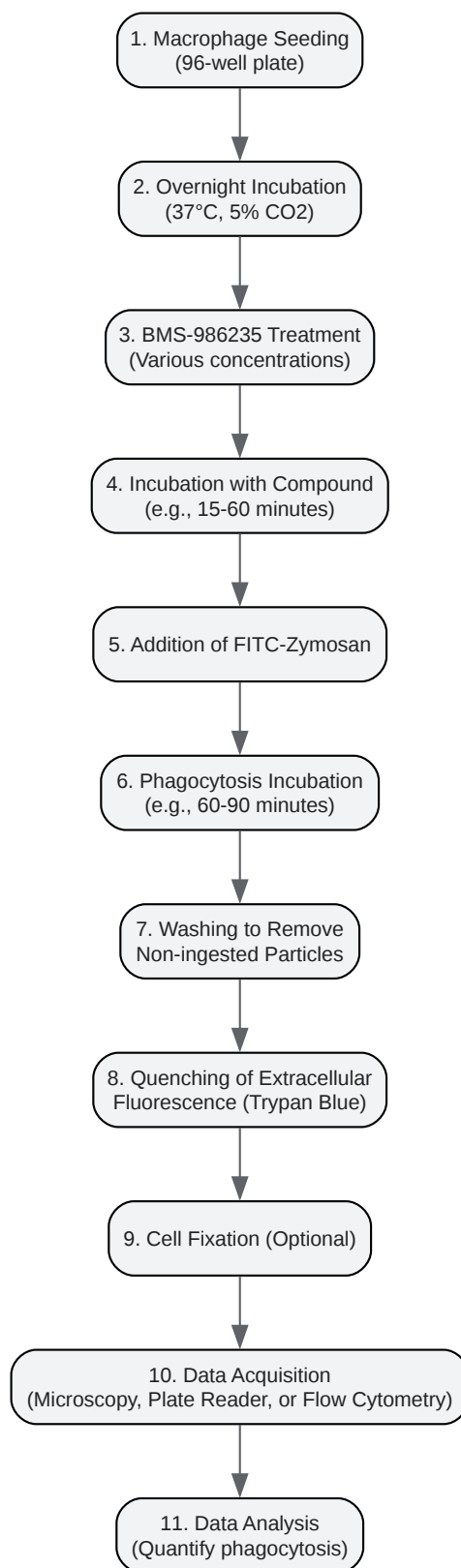
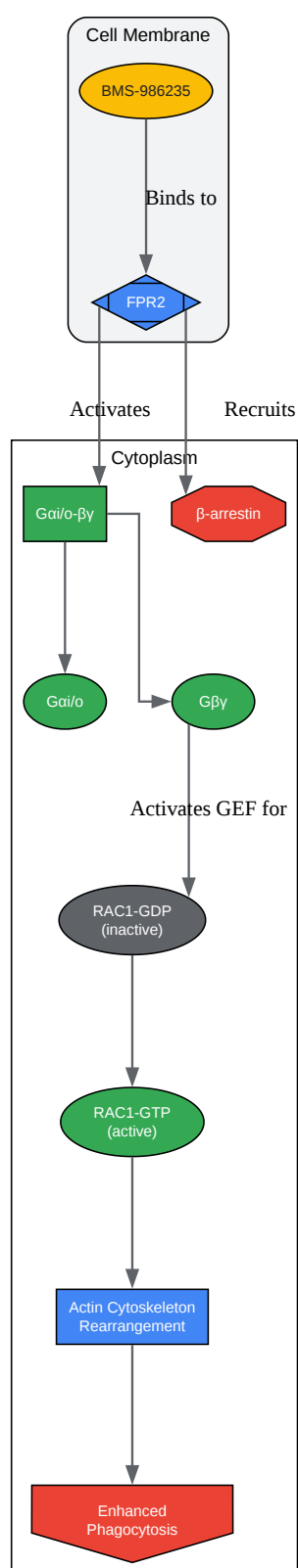
## Core Mechanism of Action

**BMS-986235** selectively binds to and activates FPR2 on the surface of macrophages. This activation initiates a downstream signaling cascade that ultimately enhances the phagocytic capacity of these immune cells. The process is central to the compound's therapeutic potential in conditions characterized by chronic or unresolved inflammation.

## Signaling Pathway

The binding of **BMS-986235** to FPR2, a Gai/o-coupled receptor, triggers the dissociation of the heterotrimeric G-protein into its Gai/o and Gβγ subunits.[1] This event initiates a signaling cascade that includes the recruitment of β-arrestin and the activation of the small GTPase

RAC1.[1][2] RAC1 is a critical regulator of actin cytoskeleton dynamics, and its activation is essential for the cytoskeletal rearrangements required for phagosome formation and engulfment of target particles.[2]



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